[3-(4-Methoxyphenyl)cyclohexyl]acetic acid
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Overview
Description
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid: is an organic compound that features a cyclohexyl ring substituted with a methoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)cyclohexyl]acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 3-(4-methoxyphenyl)cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form 3-(4-methoxyphenyl)cyclohexanol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing anti-inflammatory or analgesic agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [3-(4-Methoxyphenyl)cyclohexyl]acetic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
- [3-(4-Methylphenyl)cyclohexyl]acetic acid
- [3-(4-Isopropylphenyl)cyclohexyl]acetic acid
- [3-(4-Chlorophenyl)cyclohexyl]acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, methyl, isopropyl, chloro) can significantly alter the compound’s reactivity and interaction with biological targets.
- Unique Properties: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid’s methoxy group provides unique electronic and steric effects, making it distinct in terms of its chemical behavior and potential applications.
Properties
CAS No. |
111946-23-7 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h5-8,11,13H,2-4,9-10H2,1H3,(H,16,17) |
InChI Key |
ATOJJGJTWYSPGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(C2)CC(=O)O |
Origin of Product |
United States |
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